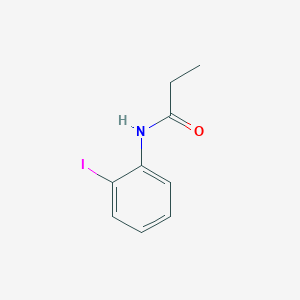![molecular formula C17H15NOS B253199 N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)
N-[2-(2-thienyl)ethyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-thienyl)ethyl]-1-naphthamide, commonly known as TSN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TSN is a naphthamide derivative that exhibits a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of TSN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. TSN has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. TSN has also been shown to inhibit the activation of the nuclear factor-kappa B signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TSN exhibits a range of biochemical and physiological effects. Studies have shown that TSN can induce apoptosis, or programmed cell death, in cancer cells. TSN has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, TSN has been shown to inhibit the production of reactive oxygen species, which are involved in various physiological processes such as inflammation and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TSN is its potential as a therapeutic agent for cancer and inflammation. TSN has been shown to exhibit anti-cancer and anti-inflammatory activity in various in vitro and in vivo studies. However, there are also some limitations associated with the use of TSN in lab experiments. One of the limitations is the lack of information on the toxicity and pharmacokinetics of TSN. Further studies are needed to determine the safety and efficacy of TSN in vivo.
Direcciones Futuras
There are several future directions for the research on TSN. One of the directions is the development of TSN-based therapeutic agents for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of TSN for therapeutic purposes. Another direction is the investigation of the mechanism of action of TSN. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-cancer and anti-inflammatory activity of TSN. Additionally, the development of novel synthetic methods for TSN and its derivatives may provide new insights into the biological activity of this compound.
Métodos De Síntesis
The synthesis of TSN involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis of TSN is 2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form 2-thienyl chloride. The resulting compound is then reacted with 1-naphthylamine to form TSN. The purity of the synthesized compound is confirmed by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
TSN has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its anti-cancer properties. Studies have shown that TSN exhibits anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. TSN has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
Nombre del producto |
N-[2-(2-thienyl)ethyl]-1-naphthamide |
|---|---|
Fórmula molecular |
C17H15NOS |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H15NOS/c19-17(18-11-10-14-7-4-12-20-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-9,12H,10-11H2,(H,18,19) |
Clave InChI |
IHPSZTRBMZCTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)